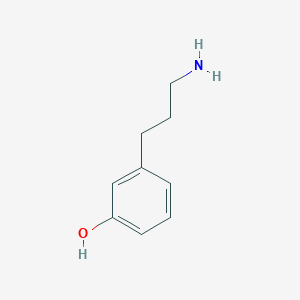

3-(3-Aminopropyl)phenol

Overview

Description

3-(3-Aminopropyl)phenol is a chemical compound that is related to various substituted phenol derivatives. These derivatives are of interest due to their diverse electronic, photophysical, and biological properties. The studies on similar compounds have led to the synthesis of various derivatives with potential applications in materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of substituted phenol derivatives involves various chemical reactions, often starting with aminophenol as a precursor. For instance, the synthesis of substitute-((2-phenoxybenzylidene)amino)phenol derivatives and 4-aminophenol derivatives has been reported. These syntheses

Scientific Research Applications

Catalysis and Synthesis

- Catalytic Applications : 3-Aminopropyl silica gel, related to 3-(3-Aminopropyl)phenol, has been utilized as a catalyst for the acetylation of alcohols and phenols, demonstrating effectiveness in producing high yields under mild, solvent-free conditions at room temperature (Mahdavi, Ghaemy, & Zeraatpisheh, 2009).

- Synthesis of Polymeric Structures : Research on the electro-oxidation of 3-aminophenol, a compound related to this compound, has been conducted to form polyphenylene oxide polymers, potentially useful as surface pre-treatments on steel substrates (Harun, Lyon, & Marsh, 2005).

Biomedical Applications

- NMR Studies and Medical Imaging : 3-Aminopropylphosphonate (3-APP), a compound structurally similar to this compound, has been used as an exogenous indicator of extracellular volume and pH in phosphorus-31 nuclear magnetic resonance (31P NMR) studies, particularly in mouse heart, liver, and breast cancer tumor samples (Shaul et al., 2022).

Environmental and Chemical Engineering

- Wastewater Treatment : A graphene-based magnetic metal organic framework nanocomposite, incorporating 3-aminopropyl-functionalized components, has been developed for the sensitive detection and degradation of phenol, highlighting its application in water quality monitoring and wastewater treatment (Wang et al., 2019).

- Enzyme-Catalyzed Conversions : The use of 3-aminopropyltriethoxysilane for immobilizing horseradish peroxidase in a membraneless electrochemical reactor has been explored, leading to effective conversion of phenol, a process significant for environmental remediation (Cho et al., 2008).

Material Science

- Electropolymers and Coatings : Investigations into the electro-oxidation of 3-aminophenol for forming continuous thin polymers on steel substrates have indicated potential applications in improving the reactivity and adhesion of organic coatings on these substrates (Harun et al., 2005).

Mechanism of Action

Target of Action

3-(3-Aminopropyl)phenol is a derivative of phenol and amine . Phenol is known to be an antiseptic and disinfectant, active against a wide range of micro-organisms including some fungi and viruses . It has been used to disinfect skin and to relieve itching . The amine group enhances dispersibility and anti-bacterial property .

Mode of Action

It is known that phenolic compounds can interact with proteins, altering their structure and properties . They can form complexes via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding . The introduction of the amine group could potentially enhance these interactions.

Biochemical Pathways

Phenolic compounds are secondary metabolites of plants which constitute an important group, phenylpropanoids . They are biosynthetically formed by way of either the shikimic acid pathway or the malonate/acetate pathway, also known as the polyketide

Safety and Hazards

properties

IUPAC Name |

3-(3-aminopropyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,11H,2,4,6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRBBFCAMQQYSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

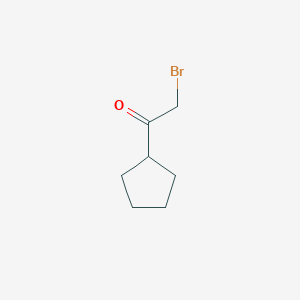

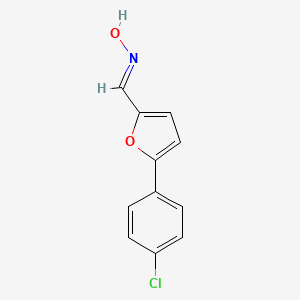

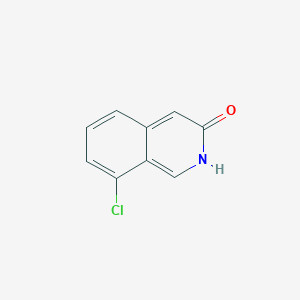

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one](/img/structure/B3037648.png)

![2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3037649.png)

![2-[1,3-dioxo-3,4-dihydro-2(1H)-isoquinolinyl]acetamide](/img/structure/B3037654.png)